

Application Notes and Protocols for Recombinant Chicken Cathelicidin-2 Expression

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Compound of Interest

Compound Name: Cathelicidin-2 (chicken)

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Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for novel therapeutic development.^{[1][2]} This document provides a detailed protocol for the recombinant expression of chicken cathelicidin-2, enabling the production of this peptide for research and preclinical studies. The protocols are adapted from established methods for the high-yield expression of a related chicken cathelicidin, fowlicidin-2, in both *Escherichia coli* and *Pichia pastoris* expression systems.

Quantitative Data Summary

The following table summarizes the reported expression and purification data for recombinant fowlicidin-2, which can be used as a benchmark when expressing chicken cathelicidin-2.

Expressi on System	Vector	Fusion Tag	Purificati on Method	Yield (mg/L)	Purity (%)	Referenc e
E. coli BL21(DE3)	pET-32a(+)	Thioredoxi n	RP-HPLC	~6.0	>97	[3]
Pichia pastoris X- 33	pPICZ α -A	None (secreted)	Ion Exchange, RP-HPLC	85.6	>95	[4] [5]

Experimental Protocols

Gene Synthesis and Codon Optimization

The amino acid sequence of mature chicken cathelicidin-2 is RFGRFLRKIRRFPRPKVTITIQQSARF.[\[6\]](#) The full-length precursor protein sequence can be obtained from UniProt (Accession No. Q2IAL7).[\[7\]](#)

Protocol:

- Obtain the Nucleotide Sequence: Based on the amino acid sequence of mature CATH-2, design a synthetic gene.
- Codon Optimization: Optimize the codon usage of the synthetic gene for expression in the chosen host (E. coli or P. pastoris). This will enhance translational efficiency.
- Addition of Cloning Sites: Flank the optimized gene sequence with appropriate restriction enzyme sites for cloning into the expression vector.
- Gene Synthesis: Have the optimized gene synthesized by a commercial vendor.

Recombinant Expression in E. coli (adapted from fowlicidin-2 protocol[\[3\]](#))

This protocol describes the expression of CATH-2 as a fusion protein with thioredoxin, which can enhance solubility and allow for specific cleavage to release the mature peptide.

a. Vector Construction:

- Digest the pET-32a(+) vector and the synthetic CATH-2 gene with the selected restriction enzymes.
- Ligate the digested gene into the pET-32a(+) vector.
- Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5 α).
- Select for positive clones by colony PCR and sequence verification.

b. Protein Expression:

- Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl- β -D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to culture for 4-6 hours at 37°C.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

c. Purification and Cleavage:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Dissolve the inclusion bodies in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
- Refold the fusion protein by dialysis against a refolding buffer.

- Purify the refolded fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Cleave the fusion tag using a specific protease (e.g., TEV protease if a cleavage site is engineered) or chemical cleavage with cyanogen bromide (CNBr) if a methionine residue is engineered between the tag and CATH-2.[\[3\]](#)
- Further purify the released CATH-2 peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Recombinant Expression in *Pichia pastoris* (adapted from fowlicidin-2 protocol[\[4\]](#)[\[5\]](#)[\[8\]](#))

This system allows for the secretion of the recombinant peptide into the culture medium, which can simplify purification.

a. Vector Construction:

- Clone the synthetic CATH-2 gene into the pPICZ α -A vector, which contains an α -factor secretion signal.
- Linearize the recombinant plasmid with a suitable restriction enzyme.
- Transform the linearized plasmid into a competent *P. pastoris* strain (e.g., X-33) by electroporation.
- Select for positive transformants on YPDS plates containing Zeocin.

b. Protein Expression:

- Inoculate a single colony into 25 mL of BMGY medium and grow at 30°C with shaking until the OD₆₀₀ reaches 2-6.
- Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce expression.
- Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

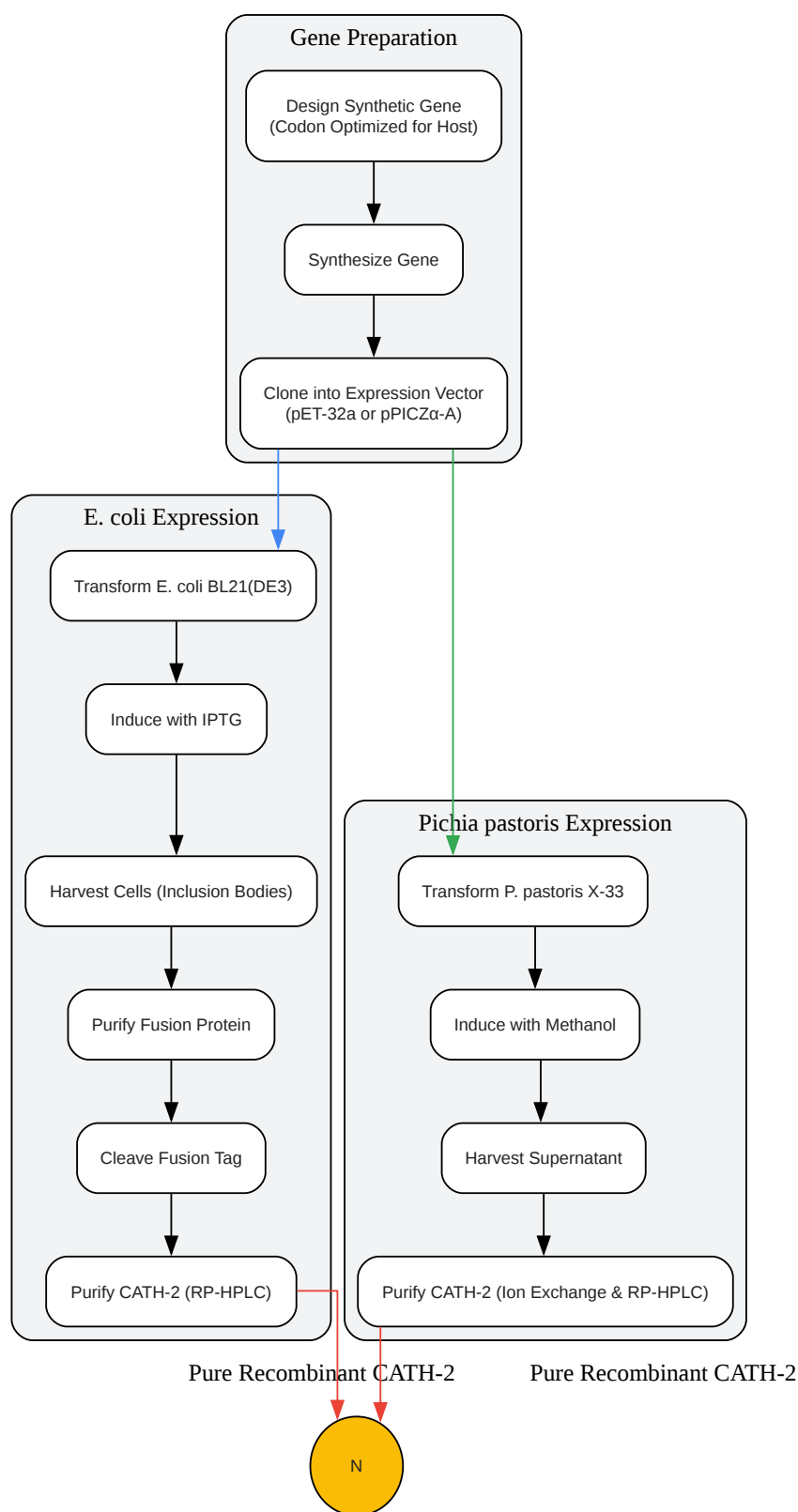
- Continue to culture for 72-96 hours at 30°C.
- Harvest the culture supernatant by centrifugation at 12,000 x g for 30 minutes at 4°C.[8]

c. Purification:

- Concentrate the supernatant using tangential flow filtration or ammonium sulfate precipitation.
- Perform ion-exchange chromatography as a first purification step.
- Further purify the CATH-2 peptide using RP-HPLC.
- Confirm the purity and identity of the recombinant CATH-2 by SDS-PAGE and mass spectrometry.

Visualizations

Experimental Workflow for Recombinant CATH-2 Expression



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Caption: Workflow for recombinant chicken cathelicidin-2 expression.

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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Chicken Cathelicidin-2 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597030#recombinant-chicken-cathelicidin-2-expression-protocol]

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